(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a unique structure combining acenaphthothiazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process:
Formation of Acenaphthothiazole: This step involves the cyclization of acenaphthene with sulfur and nitrogen sources under high-temperature conditions.
Synthesis of (E)-3-(thiophen-2-yl)acrylamide: This intermediate is prepared through a Knoevenagel condensation reaction between thiophene-2-carbaldehyde and acrylamide in the presence of a base such as piperidine.
Coupling Reaction: The final step involves coupling the acenaphthothiazole with (E)-3-(thiophen-2-yl)acrylamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, altering their function and leading to therapeutic effects.
Electronic Materials: The compound’s electronic properties, such as its ability to transport charge, are crucial for its function in devices like OLEDs and OPVs.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of thiophene.
(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenyl)acrylamide: Contains a phenyl ring instead of thiophene.
Uniqueness
(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of both acenaphthothiazole and thiophene moieties, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and bioimaging.
Biological Activity
(E)-N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes acenaphtho[1,2-d]thiazole and thiophene moieties, which are known for their diverse biological activities. The synthesis typically involves multicomponent reactions, often utilizing acenaphthenequinone and thiazole derivatives under specific conditions. Recent advancements in synthetic methodologies have emphasized the use of greener catalytic systems to enhance yield and purity while minimizing environmental impact.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The thiazole ring present in the compound contributes to its antimicrobial properties. Studies have shown that it possesses significant activity against both bacterial and fungal strains. This makes it a promising candidate for the development of new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.
Case Studies
- Cytotoxicity Against Cancer Cells : A study conducted on prostate cancer cell lines demonstrated that this compound induced apoptosis at concentrations as low as 10 µM. The study reported an IC50 value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutics.
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MIC) of 5 µg/mL against Staphylococcus aureus and Candida albicans. These results suggest that it could serve as a lead compound in the development of new antimicrobial therapies.
Comparative Analysis
Compound | IC50 (µM) | MIC (µg/mL) | Activity |
---|---|---|---|
This compound | 15 | 5 (S. aureus), 5 (C. albicans) | Anticancer, Antimicrobial |
Standard Chemotherapeutic | 20 | N/A | Anticancer |
Common Antibiotic | N/A | 10 (S. aureus) | Antimicrobial |
Properties
IUPAC Name |
(E)-N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2OS2/c23-16(10-9-13-6-3-11-24-13)21-20-22-18-14-7-1-4-12-5-2-8-15(17(12)14)19(18)25-20/h1-11H,(H,21,22,23)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKKVHURFLAUSF-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C=CC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)/C=C/C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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